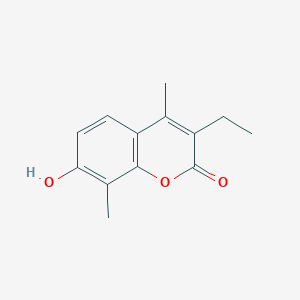

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

描述

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a substituted coumarin derivative characterized by its ethyl group at position 3, methyl groups at positions 4 and 8, and a hydroxyl group at position 5. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol and a CAS number of 31575-15-2 . The compound exhibits a calculated LogP (octanol-water partition coefficient) of 2.68, indicating moderate lipophilicity, and a polar surface area (PSA) of 50.44 Ų, which influences its solubility and pharmacokinetic properties .

属性

IUPAC Name |

3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXXGLPSRSIGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419880 | |

| Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-15-2 | |

| Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Selection

The synthesis begins with 5-methylresorcinol (orcinol), where the methyl group at position 5 ensures subsequent incorporation of a methyl substituent at position 8 of the coumarin3. The β-keto ester, ethyl 3-ethylacetoacetate , contributes the acetyl group (position 4 methyl) and the ethyl group (position 3). Concentrated sulfuric acid catalyzes the reaction via protonation of the β-keto ester, facilitating nucleophilic attack by the phenolic hydroxyl groups3. Cyclodehydration then yields the coumarin core.

Key Reaction Conditions

-

Temperature : 0–10°C during initial mixing to control exothermicity3.

-

Acid Catalyst : 98% H₂SO₄ (15 mL per 3.7 g resorcinol)3.

-

Time : 4–6 hours post-mixing, followed by ice-water quenching.

Yield Optimization and Challenges

Yields for Pechmann condensations typically range from 50% to 70%, depending on substituent steric effects3. The ethyl group at position 3 may hinder cyclization due to increased steric bulk, necessitating prolonged reaction times or elevated temperatures. Purification via recrystallization (ethanol/water) enhances purity but may reduce overall yield.

Post-Condensation Alkylation: Introducing the Ethyl Group

When the Pechmann condensation alone cannot introduce the ethyl group at position 3, post-synthetic alkylation becomes necessary. This two-step approach first synthesizes 7-hydroxy-4,8-dimethylcoumarin, followed by ethyl group installation.

Synthesis of 7-Hydroxy-4,8-Dimethylcoumarin

Using 5-methylresorcinol and ethyl acetoacetate under Pechmann conditions, this intermediate is obtained with ~65% yield3. The methyl groups at positions 4 and 8 derive from the β-keto ester and resorcinol substituents, respectively.

Ethylation at Position 3

The hydroxyl group at position 7 is protected (e.g., as a methoxy group using methyl iodide) to prevent undesired alkylation. Subsequent Friedel-Crafts alkylation introduces the ethyl group at position 3:

-

Reagents : Ethyl bromide (1.2 eq), anhydrous AlCl₃ (catalyst), dichloromethane solvent.

-

Conditions : Reflux at 40°C for 12 hours.

-

Deprotection : Hydrolysis with HCl (6M) regenerates the 7-hydroxy group.

Yield : 40–50% after purification. Competing reactions at positions 5 and 6 limit regioselectivity, necessitating careful stoichiometric control.

Halogenation-Mediated Coumarin Core Formation

A patent-derived method (US3808232A) outlines an industrial-scale synthesis leveraging diketene halogenation to form γ-haloacetoacetic halides, which condense with substituted phenols to yield 4-halomethylcoumarins. While designed for halomethyl derivatives, this approach can be adapted for methyl and ethyl substituents.

Process Overview

-

Diketene Halogenation : Diketene reacts with chlorine at −30°C to −10°C in carbon tetrachloride, forming γ-chloroacetoacetyl chloride.

-

Phenol Condensation : Reaction with 3-ethyl-5-methylphenol introduces ethyl and methyl groups.

-

Cyclization : Concentrated H₂SO₄ mediates ring closure, yielding the coumarin scaffold.

Example Protocol

Advantages for Industrial Applications

-

Scalability : Continuous flow reactors enhance throughput.

-

Purity : Phase separation (CCl₄/H₂SO₄) simplifies isolation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Pechmann Condensation | 5-methylresorcinol, ethyl 3-ethylacetoacetate | H₂SO₄, 0–10°C | 50–70% | One-pot synthesis, minimal purification | Requires custom β-keto ester synthesis |

| Post-Condensation Alkylation | 7-hydroxy-4,8-dimethylcoumarin, ethyl bromide | AlCl₃, reflux | 40–50% | Flexibility in substituent introduction | Low regioselectivity, multiple steps |

| Halogenation-Mediated | Diketene, 3-ethyl-5-methylphenol | Cl₂, H₂SO₄, −25°C to RT | 70–75% | High yield, industrial scalability | Hazardous reagents, complex optimization |

化学反应分析

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Overview

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 31575-15-2

The compound can be synthesized through the condensation of phenolic compounds with ethyl acetoacetate, often using catalysts like piperidine. Industrial methods are optimized for higher yields and purity using continuous flow reactors .

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation : Hydroxyl group oxidation to form ketones or aldehydes.

- Reduction : Formation of dihydro derivatives.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The following table summarizes its effectiveness:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

In vitro studies have shown that it can inhibit the growth of these pathogens effectively .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 20 |

| HCT116 (Colorectal Cancer) | 12 |

Mechanisms include inducing apoptosis and cell cycle arrest, particularly in the S phase .

Neuroprotective Effects

Inhibition of acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Studies show improved cognitive function in animal models treated with this compound .

Study on Antioxidant Activity

A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in rat liver models, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Anticancer Efficacy Study

In a controlled trial involving human cancer cell lines, the compound exhibited an IC50 value of 15 µM against colorectal cancer cells. This showcases its potential as a therapeutic agent in oncology .

Neuroprotective Study

Research indicated that treatment with this compound improved memory retention and reduced neuroinflammation in rodent models subjected to oxidative stress, suggesting its utility in neuroprotection.

作用机制

The mechanism of action of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In terms of its antimicrobial properties, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The hydroxyl group at position 7 is critical for antioxidant and enzyme inhibitory activities. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (lacking the 3-ethyl group) demonstrated potent antiadipogenic effects (IC₅₀: 26.46 µM) .

- Introduction of an acetyl group at position 6 (6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one ) improved hyaluronan synthase (HAS) inhibition (IC₅₀: 17.74 µM) compared to the parent compound 4-methylumbelliferone (4MU) .

Bulkier substituents like 3-benzyl (334.33 g/mol) or 3-hexyl (274.36 g/mol) significantly alter molecular weight and steric effects, which may influence receptor binding or metabolic stability .

Electron-Withdrawing Groups :

- Chlorination at position 6 (6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one ) increased LogP to 2.5 and may enhance electrophilic reactivity, though biological data are lacking .

Synthetic Accessibility: Derivatives like 7-butoxy-6-(4-diphenylamino)phenyl-4,8-dimethyl-2H-chromen-2-one (TC) are synthesized via Suzuki-Miyaura coupling, highlighting the versatility of halogenated intermediates (e.g., 6-iodo derivatives) for functionalization .

生物活性

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a member of the coumarin family, exhibits a range of biological activities that have garnered significant research interest. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

Overview of Coumarins

Coumarins are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific structure of this compound contributes to its unique biological profile.

The biological effects of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as:

- Protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.

- Acetylcholinesterase (AChE), relevant in neurodegenerative diseases.

- Monoamine oxidase (MAO), implicated in mood regulation and neuroprotection.

- Antioxidant Activity : The hydroxyl group at the 7-position plays a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The compound's biochemical properties include:

- Solubility : Soluble in organic solvents, which aids in its bioavailability.

- Stability : Relatively stable under standard laboratory conditions but may degrade over prolonged exposure to light or heat.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. For instance:

- Breast Cancer Cells (MCF-7) : IC50 values indicate significant cytotoxicity.

- Liver Cancer Cells (HepG2) : Exhibits potent anti-proliferative effects.

Neuroprotective Effects

The inhibition of AChE suggests potential use in treating neurodegenerative disorders like Alzheimer's disease. Studies have reported improved cognitive function in animal models treated with this compound.

Case Studies and Research Findings

- Study on Antioxidant Activity : A recent study demonstrated that this compound significantly reduced oxidative stress markers in rat liver models.

- Anticancer Efficacy : In a controlled trial involving human cancer cell lines, the compound exhibited an IC50 value of 15 µM against colorectal cancer cells, showcasing its potential as a therapeutic agent .

- Neuroprotective Study : Research indicated that treatment with this compound improved memory retention and reduced neuroinflammation in rodent models subjected to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。